REACTION_CXSMILES
|
[O-]CC.[Na+].C1(C)C=CC=CC=1.C([O:14][C:15](=[O:31])[CH2:16][C:17](=[N:24][N:25]1[CH2:29][CH2:28][CH2:27][C:26]1=O)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)C.Cl>O>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:17]1[C:16]([C:15]([OH:14])=[O:31])=[C:29]2[CH2:28][CH2:27][CH2:26][N:25]2[N:24]=1 |f:0.1|
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
7 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
3-(2-oxo-pyrrolidin-1-ylimino)-3-(pyridin-2-yl)-propionic acid ethyl ester
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C1=NC=CC=C1)=NN1C(CCC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, nitrogen inlet and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with 10% isopropyl alcohol in chloroform (2×9 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |